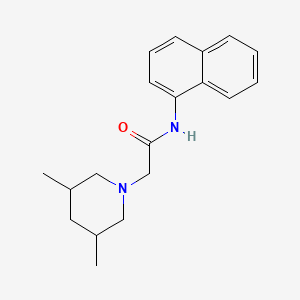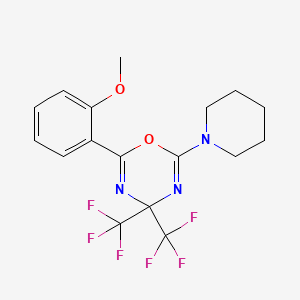![molecular formula C11H14BrNO5S2 B5399372 4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5399372.png)
4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as BMSM and is synthesized through a specific method that involves several steps.
Wirkmechanismus
The mechanism of action of BMSM is not fully understood. However, studies have suggested that BMSM exerts its anticancer activity by inhibiting the activity of specific enzymes involved in cell proliferation and inducing apoptosis. BMSM has also been shown to modulate the activity of specific receptors involved in the regulation of neuronal function, which may contribute to its potential application in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
BMSM has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BMSM inhibits the activity of specific enzymes involved in cell proliferation, which may contribute to its anticancer activity. BMSM has also been shown to modulate the activity of specific receptors involved in the regulation of neuronal function, which may contribute to its potential application in the treatment of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of BMSM.
Vorteile Und Einschränkungen Für Laborexperimente
BMSM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. BMSM has also been shown to exhibit high selectivity and specificity towards specific targets, which makes it a valuable tool for studying specific biological processes. However, BMSM also has some limitations. It is relatively expensive to synthesize, and its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of BMSM. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of BMSM and to optimize its structure for increased activity and selectivity. In material science, BMSM can be used as a building block for the synthesis of various functional materials with specific properties. In catalysis, BMSM can be used as a ligand for the synthesis of various metal complexes with specific catalytic properties. Overall, the study of BMSM has the potential to lead to the development of new drugs, materials, and catalysts with significant applications in various fields.
Synthesemethoden
The synthesis of BMSM involves several steps and requires specific reagents and conditions. The first step involves the preparation of 4-bromo-3-(methylsulfonyl)phenylamine, which is then reacted with morpholine in the presence of a base to obtain BMSM. This method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
BMSM has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BMSM has shown promising results as an anticancer agent. Studies have shown that BMSM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BMSM has also been studied for its potential application in the treatment of Alzheimer's disease. In material science, BMSM has been used as a building block for the synthesis of various functional materials. In catalysis, BMSM has been used as a ligand for the synthesis of various metal complexes.
Eigenschaften
IUPAC Name |
4-(4-bromo-3-methylsulfonylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO5S2/c1-19(14,15)11-8-9(2-3-10(11)12)20(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJXHALGYHTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[benzyl(ethyl)amino]methyl}benzoic acid](/img/structure/B5399295.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5399301.png)
![3-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5399302.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5399306.png)
![N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}-4-iodobenzamide](/img/structure/B5399313.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399318.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B5399332.png)
![(3S*,4R*)-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5399340.png)
![5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5399348.png)
![N-(4-acetylphenyl)-4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5399355.png)

![5-[(2-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5399381.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5399387.png)